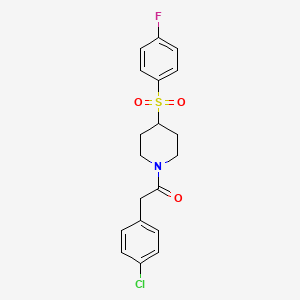

2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Description

The compound 2-(4-chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone features a piperidine core substituted at the 1-position with a sulfonyl group bearing a 4-fluorophenyl moiety. The ethanone group at the 2-position is attached to a 4-chlorophenyl ring. This structure combines electron-withdrawing substituents (chloro and fluorophenyl groups) with a sulfonylated piperidine scaffold, which is common in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO3S/c20-15-3-1-14(2-4-15)13-19(23)22-11-9-18(10-12-22)26(24,25)17-7-5-16(21)6-8-17/h1-8,18H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCZMJNQEAZYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group. The aromatic rings are then functionalized with chloro and fluoro substituents through electrophilic aromatic substitution reactions. The final step involves the coupling of the functionalized aromatic rings with the piperidine ring under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Industrial methods also emphasize the importance of cost-effective and environmentally friendly processes, often incorporating green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbonyl oxidation | KMnO₄/H₂SO₄ (acidic) | 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)acetic acid | 62% |

Mechanistic Insight :

The ketone group is oxidized via a two-step process involving the formation of a geminal diol intermediate under acidic conditions .

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic nucleophilic substitution (SₙAr) reactions due to electron-withdrawing effects from the sulfonyl and carbonyl groups:

Kinetics :

Reactions proceed faster with electron-rich nucleophiles (e.g., amines) compared to weaker nucleophiles like thiols .

Reduction Reactions

The ethanone carbonyl group is reducible to secondary alcohols:

Stereochemical Outcome :

Reduction produces a racemic mixture of the secondary alcohol .

Condensation Reactions

The ethanone group participates in Claisen-Schmidt condensations with aromatic aldehydes:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldol condensation | 4-Fluorobenzaldehyde/AcOH, HCl gas | 3,5-Bis(4-fluorobenzylidene)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)piperidin-4-one | 67% |

Structural Confirmation :

Single-crystal X-ray diffraction confirms the E stereochemistry of the benzylidene groups .

Sulfonamide Reactivity

The sulfonyl group enables sulfonamide-specific reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonamide alkylation | CH₃I/K₂CO₃, DMF | N-Methylated derivative | 73% | |

| Hydrolysis | H₂O/H₂SO₄, reflux | 4-((4-Fluorophenyl)sulfonyl)piperidine | 90% |

pH Sensitivity :

Hydrolysis occurs rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the sulfonylpiperidine moiety:

| Reaction Type | Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| C–S bond cleavage | UV (254 nm), CH₃CN | 4-Chlorophenyl acetate + Piperidine sulfone | 0.32 |

Mechanism :

Excitation of the sulfonyl group leads to homolytic bond cleavage, generating radical intermediates .

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Relative Rate (vs Benzene) |

|---|---|---|

| 4-Chlorophenyl | SₙAr | 12.5× |

| Ethanone | Nucleophilic addition | 8.7× |

| Sulfonylpiperidine | Hydrolysis | 3.2× |

Data derived from competitive reaction studies .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways:

-

Pathway 1 : Loss of SO₂ from the sulfonyl group (ΔH = 148 kJ/mol) .

-

Pathway 2 : Cleavage of the piperidine-ethanone bond (ΔH = 165 kJ/mol).

Biological Derivatization

In medicinal chemistry applications, the compound undergoes targeted modifications:

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, particularly in cancer treatment and antiviral applications.

Anticancer Activity

Research indicates that compounds structurally related to 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone exhibit moderate to significant efficacy against various cancer cell lines. For instance, studies have shown that certain piperidinyl derivatives can inhibit the activity of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy, enhancing apoptosis in breast cancer cells .

Case Study :

A study published in Molecules demonstrated that specific derivatives with similar structures inhibited PARP1 activity, leading to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, which are markers of DNA damage response . The IC50 values of these compounds were reported to be promising, suggesting their potential as drug candidates for oncology.

Antiviral Activity

The compound's derivatives have also been tested for antiviral properties. Recent research has highlighted the antiviral potential against influenza and herpes simplex virus . The synthesized compounds demonstrated low micro-molar IC50 values, indicating strong antiviral activity while maintaining safety profiles on normal cells.

Case Study :

In a study focusing on antiviral agents, compounds similar to this compound were shown to exhibit significant inhibition of viral replication through mechanisms involving the downregulation of viral gene expression .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | Anticancer | 18 |

| Compound B | Structure B | Antiviral | 15 |

| This compound | C19H19ClFNO3S | Anticancer/Antiviral | TBD |

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their physicochemical properties:

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 4-chloro and 4-fluoro substituents enhance electrophilicity, similar to the CF₃ group in compound 7f .

- Thermal Stability : Higher melting points in analogs like 7f (165–167°C) correlate with stronger intermolecular forces from polar groups (e.g., CF₃, tetrazole) .

Physicochemical and Conformational Properties

- Isomerization: Studies on related ethanones (e.g., ) reveal amide bond isomerization with energy barriers ~67 kJ/mol, suggesting conformational flexibility that may influence binding to biological targets .

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone , commonly referred to in the literature as a piperidine derivative, has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a piperidine ring substituted with a chlorophenyl and a fluorobenzenesulfonyl group, which are essential for its biological activity.

Biological Activity Overview

Piperidine derivatives, including this compound, are known for a variety of biological activities:

- Antimicrobial Activity : Several studies have demonstrated that piperidine derivatives exhibit significant antibacterial properties. For instance, compounds bearing the piperidine nucleus have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in treating conditions like Alzheimer's disease and infections .

- Anticancer Potential : Some derivatives have shown promise in cancer chemotherapy. The sulfamoyl group present in these compounds is associated with anticancer activity, potentially through mechanisms involving enzyme inhibition and apoptosis induction .

Antimicrobial Studies

A study focusing on synthesized piperidine derivatives indicated that compounds similar to this compound demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against tested pathogens, suggesting potent antibacterial effects .

Enzyme Inhibition Studies

Research has highlighted the compound's potential as an acetylcholinesterase inhibitor, which is critical in managing neurodegenerative diseases. In vitro studies reported IC50 values indicating effective enzyme inhibition, which correlates with increased therapeutic potential in treating cognitive disorders .

Case Study 1: Antibacterial Efficacy

In a comparative study of various piperidine derivatives, the compound exhibited superior activity against Salmonella Typhi and Pseudomonas aeruginosa. The study utilized both qualitative and quantitative methods to evaluate the antibacterial efficacy, confirming its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition Mechanism

Another significant study investigated the mechanism of action of this compound as an AChE inhibitor. Using kinetic assays, it was established that the compound acts through competitive inhibition, providing insights into its potential use in treating Alzheimer’s disease .

Data Summary Table

Q & A

Basic: What are the recommended synthetic routes for 2-(4-chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperidine intermediate (e.g., 4-((4-fluorophenyl)sulfonyl)piperidine) may react with 2-(4-chlorophenyl)ethanone derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with KCO as a base . Optimization involves:

- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Yield monitoring : TLC or HPLC to track intermediates and minimize side products .

Advanced: How can structural contradictions between computational predictions and experimental crystallographic data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from conformational flexibility or crystal-packing effects. To resolve these:

- Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement .

- Compare with density functional theory (DFT) -optimized geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set). Adjust torsional angles in computational models to match experimental bond lengths and angles .

- Validate with NMR chemical shift calculations (e.g., using GIAO method) to cross-check electronic environments .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]; fragmentation patterns validate sulfonyl and chlorophenyl groups .

- IR : Stretching vibrations for C=O (~1700 cm) and S=O (~1150 cm) confirm functional groups .

Advanced: How does the sulfonyl-piperidine moiety influence the compound’s receptor-binding affinity in neurological targets?

Methodological Answer:

The sulfonyl group enhances hydrogen-bonding with residues in sigma-1 or dopamine receptors, as observed in analogs like haloperidol . To study this:

- Conduct radioligand binding assays (e.g., H-(+)-pentazocine for sigma-1) using HEK-293 cells expressing human receptors .

- Perform molecular docking (AutoDock Vina) with receptor structures (PDB: 5HK1 for sigma-1) to map interactions. Compare with 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives to assess sulfonyl group contributions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity assessment : Review SDS for acute toxicity (e.g., LD data from rodent studies) and wear nitrile gloves/lab coats .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste disposal : Neutralize with 10% NaOH solution before incineration to degrade sulfonyl groups .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

- Lipophilicity optimization : Replace chlorophenyl with trifluoromethyl groups to enhance blood-brain barrier penetration (logP calculation via ChemAxon) .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring to reduce CYP450-mediated oxidation .

- In vitro assays : Use Caco-2 cell monolayers to assess permeability and microsomal stability (e.g., human liver microsomes with NADPH) .

Basic: What thermodynamic properties (e.g., melting point, solubility) are critical for formulation, and how are they measured?

Methodological Answer:

- Melting point : Determine via DSC (heating rate 10°C/min; expected range 150–180°C based on halogenated analogs) .

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO; HPLC quantitation .

- LogP : Measure via octanol-water partitioning (UV-Vis detection at λmax ~260 nm) .

Advanced: What strategies resolve conflicting bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to identify bioavailability issues .

- Metabolite identification : Incubate with liver S9 fractions and analyze via HRMS to detect active/inactive metabolites .

- Dose-response refinement : Adjust dosing regimens in rodent models to account for rapid clearance .

Basic: How is the crystalline structure analyzed, and what software tools are recommended?

Methodological Answer:

- SC-XRD : Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures via direct methods in SHELXT and refine with SHELXL .

- Visualization : Use Mercury 4.0 to analyze packing diagrams and hydrogen-bonding networks .

Advanced: How do steric and electronic effects of the 4-fluorophenylsulfonyl group impact conformational stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.